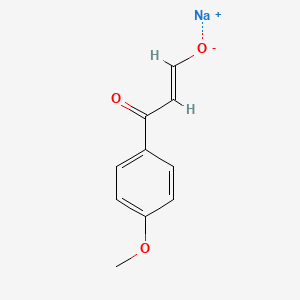
sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate is an organic compound that belongs to the class of enolates It is characterized by the presence of a methoxyphenyl group attached to a prop-1-en-1-olate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate typically involves the Claisen condensation reaction. This reaction is carried out by reacting 4-methoxybenzaldehyde with ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate β-keto ester, which is subsequently deprotonated to form the enolate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enolate to its corresponding alcohol.
Substitution: The enolate can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-methoxybenzoic acid.
Reduction: 3-(4-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets. The enolate moiety can act as a nucleophile, participating in various biochemical reactions. The methoxyphenyl group enhances the compound’s stability and reactivity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-Methoxyphenylacetic acid: Similar structure but lacks the enolate moiety.
3-(4-Methoxyphenyl)propanoic acid: Similar structure but with a saturated propanoic acid moiety.
4-Methoxybenzaldehyde: Precursor in the synthesis of the target compound.
Uniqueness: sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of both the methoxyphenyl group and the enolate moiety. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9NaO3 |
|---|---|
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
sodium;(E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C10H10O3.Na/c1-13-9-4-2-8(3-5-9)10(12)6-7-11;/h2-7,11H,1H3;/q;+1/p-1/b7-6+; |
Clé InChI |
AJAWGILZNCPOSS-UHDJGPCESA-M |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+] |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















